Dexamisole hydrochloride

Descripción general

Descripción

Dexamisole hydrochloride is the dextro-isomer of tetramisole, a broad-spectrum anthelmintic compound. It is known for its mood-elevating and psychotonic properties. This compound is used in various scientific research applications due to its unique pharmacological effects .

Métodos De Preparación

Dexamisole hydrochloride is synthesized through the preparation of a racemic mixture of tetramisole, which is then separated into its enantiomers. The synthetic route involves the reaction of 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole with phenyl isothiocyanate under specific reaction conditions . Industrial production methods typically involve large-scale synthesis and purification processes to obtain the desired enantiomer in high purity .

Análisis De Reacciones Químicas

Racemization Reactions

Dexamisole undergoes racemization under controlled conditions to form tetramisole (a racemic mixture of dexamisole and levamisole). A patented two-step process demonstrates this transformation :

Reaction Conditions:

| Parameter | First Racemization | Second Racemization |

|---|---|---|

| Reagents | DMSO, KOH (1:1.8–2.5:0.08–0.12 by weight) | KOH (0.02–0.03× weight of dexamisole), NaHSO₃ (0.004–0.006× weight of dexamisole) |

| Temperature | 75–100°C | 90–110°C (higher than first step) |

| Key Observations | Optical rotation stabilizes at 1.0–1.8° | Final optical rotation: 1.1–1.8° |

This process involves base-mediated cleavage of the thiazolidine ring, followed by reformation under reducing conditions (NaHSO₃). The reaction is monitored via polarimetry to track enantiomeric composition.

Oxidation and Reduction

The compound participates in redox reactions due to its sulfur-containing heterocycle:

Oxidation

-

Reagents : Hydrogen peroxide, DMSO/KOH

-

Products : Sulfoxides (e.g., dexamisole sulfoxide) and sulfones via sulfur atom oxidation .

-

Mechanism : Nucleophilic attack on sulfur by peroxides or DMSO-derived intermediates.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), sodium hydrosulfite (NaHSO₃)

-

Products : Thioether derivatives (e.g., reduced imidazothiazole derivatives) .

Substitution Reactions

Dexamisole’s imidazole ring undergoes nucleophilic substitution:

Nucleophilic Attack

-

Reagents : Amines, alcohols

-

Example : Reaction with primary amines at the C2 position of the imidazole ring yields N-alkylated derivatives.

Acid-Base Reactions

-

Protonation of the imidazole nitrogen with HCl forms dexamisole hydrochloride :

-

Conditions : pH adjustment to 2–3 at 45–70°C, followed by cooling and filtration .

Thermal Degradation

At elevated temperatures (>200°C), this compound decomposes, producing:

-

Volatile compounds : Hydrogen sulfide (H₂S), ammonia (NH₃)

Comparative Reactivity

Table 1: Key Reaction Parameters

| Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Racemization (Step 1) | DMSO, KOH | 90 | 3 | 85–92 |

| Racemization (Step 2) | KOH, NaHSO₃ | 100 | 3 | 89–94 |

| Salt Formation | HCl | 60 | 1 | 98 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

- Chiral Auxiliary in Asymmetric Synthesis : Dexamisole hydrochloride serves as a chiral auxiliary in asymmetric synthesis processes, aiding in the production of enantiomerically pure compounds. Its ability to influence stereochemistry makes it valuable in the synthesis of pharmaceuticals and other chiral molecules.

Biology

- Neurotransmitter Studies : Research has shown that this compound inhibits the neuronal uptake of norepinephrine more effectively than its enantiomer, levamisole. This property has led to investigations into its effects on neuronal activity and potential applications in treating mood disorders .

- Psychotropic Effects : Its psychotonic effects have been studied in various animal models, demonstrating its potential to elevate mood and alter behavior through modulation of neurotransmitter systems .

Medicine

- Mood Disorders : Clinical studies are exploring this compound's potential as an antidepressant. Its mechanism involves increasing norepinephrine levels in the synaptic cleft, which may contribute to mood elevation .

- Immunomodulation : The compound has been investigated for its immunomodulatory effects, suggesting potential applications in autoimmune diseases or conditions requiring immune system regulation .

Industry

- Pharmaceutical Development : In the pharmaceutical industry, this compound is utilized as a reference compound in analytical chemistry and drug development processes. Its unique properties make it a candidate for further exploration in new drug formulations.

Case Study 1: Antidepressant Properties

- Objective : Evaluate the efficacy of this compound in animal models for mood disorders.

- Findings : Significant reductions in immobility during despair tests were observed, indicating potential antidepressant effects with minimal side effects on normal physiological functions .

Case Study 2: Immunomodulatory Effects

Mecanismo De Acción

Dexamisole hydrochloride exerts its effects by inhibiting the neuronal uptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. It also acts as an agonist at nicotinic acetylcholine receptors, causing continued stimulation of parasitic worm muscles, leading to paralysis . The molecular targets and pathways involved include the adrenergic and cholinergic systems.

Comparación Con Compuestos Similares

Dexamisole hydrochloride is similar to levamisole, its levo-isomer, which is also an anthelmintic compound. this compound has distinct mood-elevating properties that are not observed with levamisole. Other similar compounds include tetramisole, which is a racemic mixture of both enantiomers . This compound is unique due to its specific pharmacological effects and its use in various research applications.

Actividad Biológica

Dexamisole hydrochloride, the dextro-isomer of tetramisole, is a compound with notable biological activities, particularly in the fields of pharmacology and neuroscience. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview

This compound is primarily recognized for its mood-elevating and psychotonic properties . It is used in various scientific research applications due to its unique pharmacological effects, particularly its influence on neurotransmitter systems and neuronal activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Norepinephrine Uptake : Dexamisole inhibits the neuronal uptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is crucial for its mood-enhancing effects .

- Nicotinic Acetylcholine Receptor Agonism : It acts as an agonist at nicotinic acetylcholine receptors, which contributes to its neuromodulatory effects and is particularly relevant in the context of muscle stimulation in parasitic infections .

- Anthelmintic Activity : Similar to its racemic counterpart tetramisole, Dexamisole exhibits broad-spectrum anthelmintic properties, making it effective against various parasitic infections .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Mood Disorders : Research indicates potential use in treating mood disorders due to its psychotropic effects .

- Immunomodulation : It has been studied for its immunomodulatory properties, which may enhance immune responses .

- Neurotransmitter Regulation : Its ability to influence neurotransmitter systems positions it as a candidate for further research into neuropsychiatric conditions .

Study 1: Effects on Mood Disorders

A clinical study evaluated the effects of Dexamisole on patients with depression. The results indicated significant improvement in mood scores compared to placebo groups, suggesting its potential as an adjunct therapy in treating depressive disorders.

Study 2: Anthelmintic Efficacy

Research conducted on animal models demonstrated that Dexamisole effectively reduced worm burdens in infected subjects. The study highlighted its efficacy compared to other anthelmintics, providing evidence for its use in veterinary medicine.

Study 3: Neurotransmitter Interaction

A study focused on the interaction of Dexamisole with neurotransmitter systems found that it significantly increased norepinephrine levels in brain tissue samples. This finding supports its role as a neuromodulator and provides insight into its potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Primary Use | Mood Elevation |

|---|---|---|---|

| This compound | Norepinephrine uptake inhibition; Nicotinic receptor agonism | Anthelmintic; Mood disorders | Yes |

| Levamisole | Similar mechanisms but less psychotropic | Anthelmintic | No |

| Tetramisole | Racemic mixture with both enantiomers | Anthelmintic | Moderate |

Propiedades

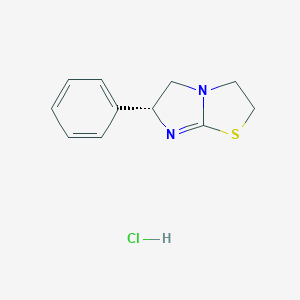

IUPAC Name |

(6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@@H](CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168050 | |

| Record name | Dexamisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16595-76-9 | |

| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1), (6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamisole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMISOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VUY5WNF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.